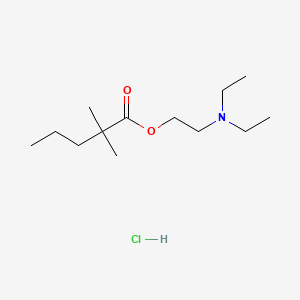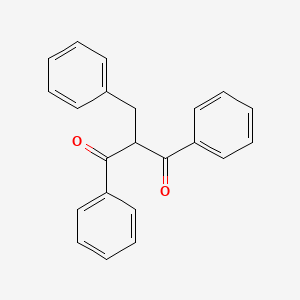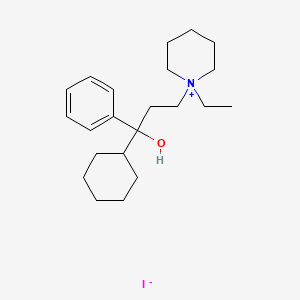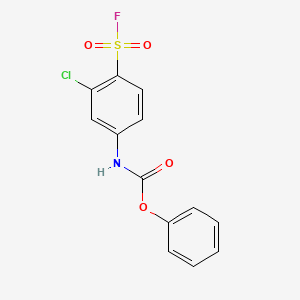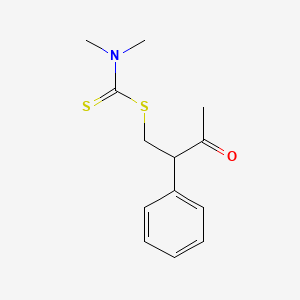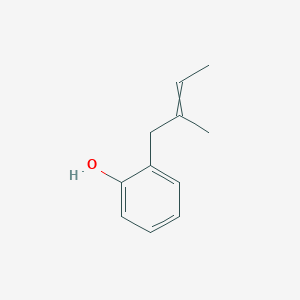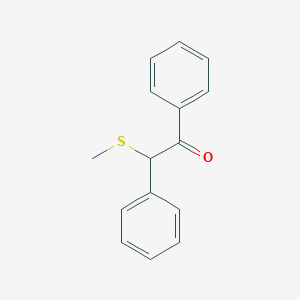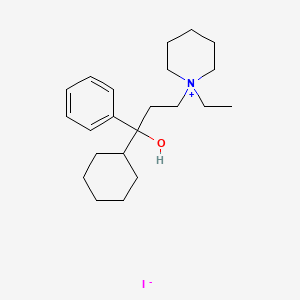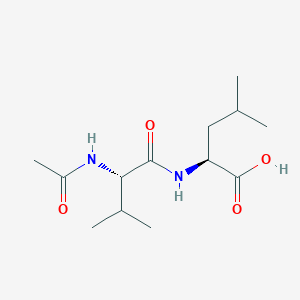
n-Acetyl-l-valyl-l-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Acetyl-l-valyl-l-leucine is a synthetic compound derived from the amino acids valine and leucine. It is a modified amino acid with potential applications in various fields, including medicine and biochemistry. The compound is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-l-valyl-l-leucine typically involves the acetylation of l-valine and l-leucine. The process begins with the protection of the amino groups of the amino acids, followed by the coupling of the protected amino acids using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the deprotection of the amino groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
n-Acetyl-l-valyl-l-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
n-Acetyl-l-valyl-l-leucine has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Niemann-Pick disease type C
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of n-Acetyl-l-valyl-l-leucine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and transporters, leading to its therapeutic effects. For example, acetylation of leucine switches its uptake into cells from the l-type amino acid transporter to organic anion transporters and the monocarboxylate transporter type 1 . This switch enhances the compound’s pharmacokinetic and pharmacodynamic properties, making it effective in treating neurodegenerative diseases.
相似化合物的比较
n-Acetyl-l-valyl-l-leucine can be compared with other similar compounds such as:
n-Acetyl-l-leucine: A modified amino acid with similar therapeutic effects but different pharmacokinetic properties.
n-Acetyl-dl-leucine: A racemic mixture of n-Acetyl-l-leucine and n-Acetyl-d-leucine, used in the treatment of vertigo and other neurological disorders
The uniqueness of this compound lies in its specific molecular structure and its ability to modulate different molecular targets, leading to its distinct therapeutic effects.
属性
CAS 编号 |
23506-41-4 |
|---|---|
分子式 |
C13H24N2O4 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-7(2)6-10(13(18)19)15-12(17)11(8(3)4)14-9(5)16/h7-8,10-11H,6H2,1-5H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
InChI 键 |
KXJIASGDDBUKJR-QWRGUYRKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



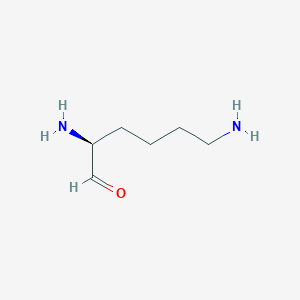
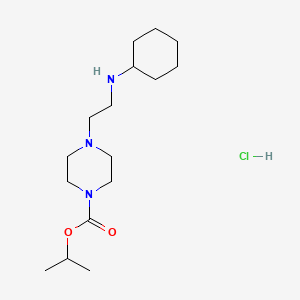
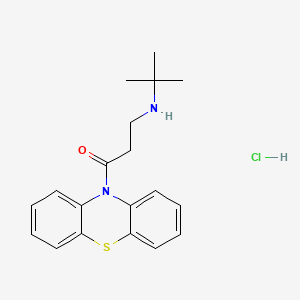
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)

